

A Head-to-Head Comparison of Diflapolin and AUDA in In Vitro Assays

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Compound of Interest		
Compound Name:	Diflapolin	
Cat. No.:	B1670557	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the dual FLAP/sEH inhibitor, **Diflapolin**, and the selective sEH inhibitor, AUDA. This analysis is supported by experimental data to delineate their respective potencies and mechanisms of action.

Introduction

Diflapolin is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. AUDA, on the other hand, is a well-characterized selective inhibitor of sEH. The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP inhibition blocks the biosynthesis of pro-inflammatory leukotrienes. This guide presents a comparative analysis of their in vitro performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays comparing the inhibitory activities of **Diflapolin** and AUDA.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) Activity



Compound	Assay Type	Enzyme Source	IC50	Reference
Diflapolin	Cell-free (fluorescence- based)	Human recombinant sEH	20 nM	
AUDA	Cell-free (fluorescence- based)	Human recombinant sEH	69 nM	-
AUDA	Cell-free	Mouse sEH	18 nM	
Diflapolin	Cell-based (HepG2 cells)	Endogenous human sEH	~50% inhibition at 1 µM	_
AUDA	Cell-based (HepG2 cells)	Endogenous human sEH	~50% inhibition at 1 μM	_

Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Product Formation (FLAP Inhibition)

Compound	Cell Type	IC50 (5-LOX products)	Reference
Diflapolin	Human Monocytes	30 nM	
Diflapolin	Human Neutrophils	170 nM	_
AUDA	Not applicable	No significant FLAP inhibition	_

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways



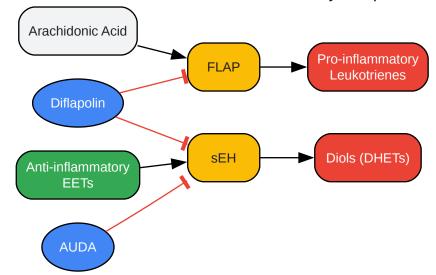


Figure 1. Inhibition of Arachidonic Acid Metabolism by Diflapolin and AUDA

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Figure 1. Inhibition of Arachidonic Acid Metabolism.

SEH Inhibition (AUDA, Diflapolin)

TGF-β

AUDA

AUDA

Fibrosis

Figure 2. Downstream Signaling Affected by sEH Inhibition

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Figure 2. Downstream Signaling Affected by sEH Inhibition.

Experimental Workflows



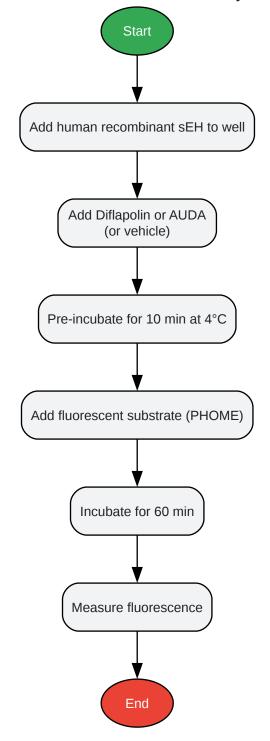


Figure 3. Cell-Free sEH Inhibition Assay Workflow



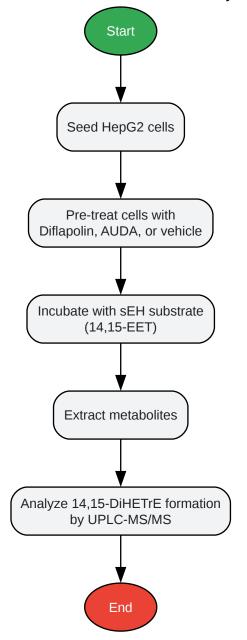


Figure 4. Cell-Based sEH Inhibition Assay Workflow

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